methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
Description
Methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex heterocyclic compound featuring a benzooxadiazocine core fused with a methano bridge. This structure imparts rigidity and unique electronic properties, making it a candidate for exploration in medicinal chemistry and materials science. The m-tolyl (meta-methylphenyl) substituent enhances lipophilicity, while the methyl ester at position 8 contributes to solubility and reactivity.
Properties
IUPAC Name |
methyl 9-methyl-10-(3-methylphenyl)-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-4-6-14(9-12)22-19(24)21-16-11-20(22,2)26-17-8-7-13(10-15(16)17)18(23)25-3/h4-10,16H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWMNBDHGSRFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate (referred to as compound M) is a complex organic molecule with potential biological activities. This article reviews the biological activity of compound M based on diverse research findings, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
Compound M has a molecular formula of and a molecular weight of approximately 358.41 g/mol. Its structure includes a methanobenzo[g][1,3,5]oxadiazocine core which is known for its diverse pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.41 g/mol |
| Key Functional Groups | Carbonyls, aromatic rings |
| Solubility | Soluble in organic solvents |
Synthesis of Compound M
The synthesis of compound M typically involves multicomponent reactions that utilize readily available starting materials. One reported method combines phenylglyoxal hydrate with dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one under reflux conditions in ethanol. This method allows for high yield and purity of the desired compound .
Pharmacological Effects
Research indicates that compound M exhibits several notable biological activities:
- Antioxidant Activity : Compound M has been evaluated for its ability to scavenge free radicals. In vitro assays demonstrated significant antioxidant properties, potentially beneficial for preventing oxidative stress-related diseases.
- Antimicrobial Properties : Several studies have assessed the antimicrobial efficacy of compound M against various bacterial strains. Results indicate that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
- Cytotoxicity : Preliminary cytotoxicity tests on cancer cell lines have shown that compound M can inhibit cell proliferation at certain concentrations. The mechanism appears to involve apoptosis induction in targeted cancer cells.
- Anti-inflammatory Effects : In vivo studies suggest that compound M may reduce inflammation markers in animal models of acute inflammation, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- Antioxidant Study : A study conducted by Ryzhkova et al. (2023) evaluated the antioxidant capacity of compound M using DPPH and ABTS assays. The results showed that compound M significantly reduced these free radicals compared to control samples .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, compound M exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- Cytotoxicity Testing : Research involving human cancer cell lines revealed that treatment with compound M resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazines, including compounds similar to methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate, exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds derived from oxadiazines have shown cytotoxic effects against various tumor cell lines. A notable study reported that certain oxadiazine derivatives inhibited the growth of ACHN and Hepa-1c1c7 tumor cells with IC50 values as low as 0.73 µM .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as cathepsin B, which plays a role in tumor progression and metastasis. This inhibition leads to apoptosis in cancer cells .
Antimicrobial Properties
Oxadiazines have also been investigated for their antimicrobial activities. The structural features of this compound may contribute to its effectiveness against various pathogens:
- Bacterial Inhibition : Some derivatives have demonstrated efficacy against gram-positive and gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of oxadiazines. Studies have indicated that certain compounds may protect neuronal cells from oxidative stress and apoptosis:
- Cell Culture Studies : In vitro studies have shown that oxadiazine derivatives can reduce neuronal cell death induced by toxic agents .
Synthesis of Functional Materials
The unique chemical structure allows for the incorporation of this compound into polymers and other materials:
- Polymeric Composites : Research has explored the use of oxadiazine compounds in creating polymeric materials with enhanced thermal stability and mechanical properties .
Photonic Applications
Due to its structural properties, this compound may also find applications in photonic devices:
- Light Emission : Preliminary studies suggest that certain modifications could lead to materials suitable for light-emitting applications or as sensors due to their electronic properties.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Heterocycles
Key Observations :
- The target compound shares the benzooxadiazocine core with 899213-30-0 but differs in substituents (m-tolyl vs. 3-methoxyphenyl), which alters electronic and steric profiles .
- The thiadiazole-benzoate hybrid has a simpler structure and lower molecular weight, suggesting divergent applications (e.g., agrochemicals vs. pharmaceuticals).
Physicochemical Properties
- Melting Points : The imidazo[1,2-a]pyridine analog melts at 243–245°C, indicating high crystallinity, while the target compound’s m-tolyl group may lower its melting point due to reduced symmetry.
- Solubility : The methyl ester in the target compound enhances solubility in organic solvents compared to carboxamide derivatives (e.g., compounds IVa–IVi in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
